molecular formula C10H14N2O B13249620 2-[(1-Phenylethyl)amino]acetamide

2-[(1-Phenylethyl)amino]acetamide

Cat. No.: B13249620
M. Wt: 178.23 g/mol
InChI Key: WDZWHHQRUDMNPR-UHFFFAOYSA-N
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Description

2-[(1-Phenylethyl)amino]acetamide is an organic compound with the molecular formula C10H14N2O. It is a derivative of acetamide, where the amine group is substituted with a 1-phenylethyl group. This compound is of interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-Phenylethyl)amino]acetamide typically involves the reaction of 1-phenylethylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)\text{NH}_2 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{CH}(\text{CH}_3)\text{NHCOCH}_3 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-[(1-Phenylethyl)amino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of phenylacetic acid derivatives.

    Reduction: Formation of 1-phenylethylamine.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

2-[(1-Phenylethyl)amino]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 2-[(1-Phenylethyl)amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

2-[(1-Phenylethyl)amino]acetamide can be compared with other similar compounds, such as:

    N-Phenylethylacetamide: Similar structure but lacks the 1-phenylethyl group.

    Phenoxyacetamide: Contains a phenoxy group instead of a phenylethyl group.

    N-Benzylacetamide: Contains a benzyl group instead of a phenylethyl group.

Uniqueness: The presence of the 1-phenylethyl group in this compound imparts unique chemical and biological properties, making it distinct from other acetamide derivatives. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to unique applications in research and industry.

Properties

IUPAC Name

2-(1-phenylethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8(12-7-10(11)13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZWHHQRUDMNPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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